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Compound of Interest

Compound Name: 4-Chloro-3,5-dimethylisoxazole

Cat. No.: B085836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the

characterization of 4-Chloro-3,5-dimethylisoxazole. Due to the limited availability of

experimental data in public databases and literature, this document focuses on presenting the

confirmed mass spectrometry data, alongside standardized experimental protocols for Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to

this class of compounds.

Spectroscopic Data Summary
The following table summarizes the available quantitative data for 4-Chloro-3,5-
dimethylisoxazole.
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Spectroscopic Technique Data Type Observed Values

Mass Spectrometry (MS) Mass-to-charge ratio (m/z)
Molecular Ion [M]⁺: 131.01

g/mol

¹H NMR Chemical Shift (δ)
Data not available in searched

resources.

¹³C NMR Chemical Shift (δ)
Data not available in searched

resources.

Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)
Data not available in searched

resources.

Experimental Protocols
The following sections detail generalized methodologies for acquiring the spectroscopic data

for 4-Chloro-3,5-dimethylisoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

2.1.1. ¹H and ¹³C NMR Sample Preparation

Sample Weighing: Accurately weigh 5-10 mg of 4-Chloro-3,5-dimethylisoxazole for ¹H

NMR and 20-50 mg for ¹³C NMR.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble

(e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated

solvent in a clean, dry vial.

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for referencing the chemical shifts to 0 ppm.
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2.1.2. NMR Data Acquisition

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or

higher).

Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical

peaks.

¹H NMR Parameters:

Set the spectral width to approximately 12-15 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Parameters:

Set the spectral width to approximately 200-220 ppm.

Use a proton-decoupled pulse sequence.

A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary

due to the lower natural abundance of ¹³C.

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier

transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

Ensure the ATR crystal (e.g., diamond or germanium) is clean.
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Place a small amount of liquid or solid 4-Chloro-3,5-dimethylisoxazole directly onto the

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2.2.2. IR Data Acquisition

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Background Scan: Record a background spectrum of the empty ATR setup.

Sample Scan: Acquire the spectrum of the sample. The instrument will automatically ratio the

sample spectrum to the background spectrum to produce the final absorbance or

transmittance spectrum.

Spectral Range: Scan the mid-infrared region, typically from 4000 to 400 cm⁻¹.

Data Processing: The resulting spectrum will show absorption bands corresponding to the

vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio.

2.3.1. Sample Introduction and Ionization

Sample Preparation: Prepare a dilute solution of 4-Chloro-3,5-dimethylisoxazole in a

volatile organic solvent (e.g., methanol or acetonitrile).

Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled

with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid

Chromatography (LC-MS).

Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is a common

technique for small, volatile molecules.

2.3.2. MS Data Acquisition
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Instrumentation: Employ a mass spectrometer (e.g., quadrupole, time-of-flight).

Mass Analysis: The ionized molecules and their fragments are separated by the mass

analyzer according to their m/z ratio.

Detection: The detector records the abundance of each ion.

Data Representation: The data is presented as a mass spectrum, which is a plot of ion

intensity versus m/z. The molecular ion peak is a critical piece of data for determining the

molecular weight of the compound. For 4-Chloro-3,5-dimethylisoxazole, the expected

molecular ion peak would be at an m/z corresponding to its molecular weight (131.56 g/mol

). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with

an intensity ratio of approximately 3:1 is expected.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small

molecule like 4-Chloro-3,5-dimethylisoxazole.
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Caption: General workflow for the spectroscopic analysis of organic compounds.

To cite this document: BenchChem. [Spectroscopic Analysis of 4-Chloro-3,5-
dimethylisoxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085836#spectroscopic-data-for-4-chloro-3-5-
dimethylisoxazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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